2-(Diethylamino)ethanol;octadecanoic acid
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Overview
Description
2-(Diethylamino)ethanol;octadecanoic acid is a compound formed by the combination of 2-(Diethylamino)ethanol and octadecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol is typically synthesized by the reaction of diethylamine with ethylene oxide . The reaction is carried out in an ethanol solution at a controlled temperature range of 35-75°C to obtain the crude product, which is then purified by distillation .
Octadecanoic acid is usually derived from natural sources such as animal fats and vegetable oils through hydrolysis or saponification processes .
Industrial Production Methods
In industrial settings, 2-(Diethylamino)ethanol is produced by continuously feeding ethylene oxide into a solution of diethylamine in ethanol, followed by distillation to remove low-boiling impurities . Octadecanoic acid is produced on a large scale by hydrolyzing triglycerides from animal fats or vegetable oils, followed by purification through crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylaminoacetaldehyde.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Esterification: It reacts with carboxylic acids to form esters.
Octadecanoic acid primarily undergoes:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form stearyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used.
Esterification: Carboxylic acids and alcohols are used under acidic conditions.
Major Products
Oxidation: N,N-diethylaminoacetaldehyde.
Substitution: Quaternary ammonium salts.
Esterification: Esters of 2-(Diethylamino)ethanol and octadecanoic acid.
Scientific Research Applications
2-(Diethylamino)ethanol;octadecanoic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethanol involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts that facilitate phase transfer catalysis . Octadecanoic acid acts as a hydrophobic tail in surfactants, reducing surface tension and enhancing emulsification .
Comparison with Similar Compounds
Similar Compounds
N-Methyldiethanolamine: Similar structure but with a methyl group instead of an ethyl group.
2-Dimethylaminoethanol: Contains two methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups.
Uniqueness
2-(Diethylamino)ethanol;octadecanoic acid is unique due to its combination of a tertiary alkanolamine with a fatty acid, providing both hydrophilic and hydrophobic properties, making it highly effective in applications such as surfactants and phase transfer catalysis .
Properties
CAS No. |
68929-16-8 |
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Molecular Formula |
C18H36O2.C6H15NO C24H51NO3 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7(4-2)5-6-8/h2-17H2,1H3,(H,19,20);8H,3-6H2,1-2H3 |
InChI Key |
MRJWKJUSWPVRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
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